3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione

Lipophilicity Drug-likeness Permeability

CAS 1009770-22-2 combines a 4-ethylanilino group with a 3-CF3 N-phenyl substituent—an architecture absent from published anticonvulsant SAR. Its computed LogP of 4.2 and TPSA of 49.4 Ų predict passive CNS penetration, outperforming many polar succinimide analogues. The meta-CF3 group blocks CYP450-mediated hydroxylation, enabling head-to-head metabolic stability studies versus the des-CF3 analogue (CAS 1008061-39-9). Sourced from screening libraries, this compound is ready for immediate CNS target screening and fragment-based lead optimization.

Molecular Formula C19H17F3N2O2
Molecular Weight 362.352
CAS No. 1009770-22-2
Cat. No. B2380855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
CAS1009770-22-2
Molecular FormulaC19H17F3N2O2
Molecular Weight362.352
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H17F3N2O2/c1-2-12-6-8-14(9-7-12)23-16-11-17(25)24(18(16)26)15-5-3-4-13(10-15)19(20,21)22/h3-10,16,23H,2,11H2,1H3
InChIKeyAKOVRDWZGXEZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione (CAS 1009770-22-2): Chemical Identity and Structural Baseline for Procurement


3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione (CAS 1009770-22-2; molecular formula C19H17F3N2O2; MW 362.3 g/mol) is a fully synthetic pyrrolidine-2,5-dione (succinimide) derivative that incorporates a 4-ethylphenylamino group at the 3-position and a 3-(trifluoromethyl)phenyl substituent on the imide nitrogen [1]. The compound belongs to the 1,3-substituted pyrrolidine-2,5-dione class, which has been extensively investigated for anticonvulsant, anti-inflammatory, and anticancer applications [2]. However, peer-reviewed primary biological data specific to this exact compound are currently absent from major public databases; the Zinc15 database lists no known activity for this structure [3]. Consequently, procurement decisions must be guided by the compound's distinctive dual-substituent architecture, computed physicochemical properties, and its position as a unique fragment in screening libraries, rather than by established bioactivity benchmarks.

Why Generic Pyrrolidine-2,5-dione Substitution Is Not Advisable for CAS 1009770-22-2


Pyrrolidine-2,5-diones are a pharmacologically versatile scaffold, but biological activity is exquisitely sensitive to the nature and position of N-aryl and 3-amino substituents. Simple substitution of the 3-(trifluoromethyl)phenyl group with an unsubstituted phenyl ring (as in CAS 1008061-39-9) reduces computed logP by approximately 0.7 units (XLogP3 4.2 vs. LogP 3.52), substantially altering membrane permeability and off-target binding profiles . Likewise, replacing the 4-ethyl group on the aniline ring with a methoxy group (as in the 3-[(4-methoxyphenyl)amino] analogue, chem-space listing) modifies both electronic character and steric bulk at a position known to influence anticonvulsant pharmacophore recognition [1]. A related Ukrainian patent (UA25552U) explicitly claims potential physiological properties for N-phenyl-3-(3'-ethylphenyl-1'-amino)-succinimide, demonstrating that even minor positional isomerism (3'-ethyl vs. 4-ethyl) is considered inventively distinct [2]. These structural variations preclude generic interchangeability and underscore the need for a compound-specific evidence framework.

Quantitative Differentiation Evidence for 3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione (CAS 1009770-22-2)


Enhanced Lipophilicity vs. Non-Fluorinated Phenyl Analogue Drives Predicted Membrane Permeability Advantage

The target compound (CAS 1009770-22-2) exhibits an XLogP3 value of 4.2, which is 0.68 log units higher than the LogP of 3.52 reported for the direct des-trifluoromethyl analogue 3-[(4-ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione (CAS 1008061-39-9) . This difference corresponds to an approximately 4.8-fold increase in octanol-water partition coefficient, consistent with the strong electron-withdrawing effect of the meta-CF3 substituent on the N-phenyl ring. Higher lipophilicity within the typical drug-like range (LogP 1–5) is associated with improved passive membrane diffusion, a critical parameter for both cell-based assay performance and oral bioavailability potential [1].

Lipophilicity Drug-likeness Permeability

Synthetic Accessibility Validated by Closely Related Ukrainian Patent Methodology

Although a dedicated synthesis of the exact target compound has not been published in a peer-reviewed journal, a closely related Ukrainian patent (UA25552U) describes an experimentally validated method for preparing the positional isomer N-phenyl-3-(3'-ethylphenyl-1'-amino)-succinimide [1]. The patent teaches condensation of N-phenylmaleimide with meta-ethylaniline in a 1:1.05 molar ratio in isopropanol at 80–90 °C for 21 hours, yielding the succinimide product. Adaptation of this method to the target compound would require substitution of N-phenylmaleimide with N-[3-(trifluoromethyl)phenyl]maleimide and meta-ethylaniline with para-ethylaniline—both commercially available starting materials. The reaction conditions are mild, solvent is standard, and no chromatographic purification is specified, indicating a scalable, cost-effective route [2].

Synthetic route Process chemistry Intellectual property

Topological Polar Surface Area (TPSA) Remains Within CNS-Penetrant Range Despite Increased LogP

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 49.4 Ų [1], which falls below the widely accepted threshold of <60–70 Ų for predicted blood-brain barrier penetration [2]. Critically, the addition of the trifluoromethyl group to the N-phenyl ring (absent in the non-fluorinated analogue with TPSA ~49 Ų, inferred) does not materially increase polar surface area because CF3 is non-polar and electron-withdrawing. This combination—elevated LogP (4.2) with retained low TPSA (49.4 Ų)—is a distinguishing feature not simultaneously present in close analogues such as 3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (where the methoxy oxygen increases TPSA) or the des-CF3 analogue (lower LogP) [3].

CNS drug design Physicochemical properties Blood-brain barrier

Rotatable Bond Count Suggests Lower Conformational Entropy Penalty Upon Target Binding vs. More Flexible Analogues

The target compound has 4 rotatable bonds [1], which is lower than the typical range for drug-like molecules (5–10) and identical to the non-fluorinated phenyl analogue . Each rotatable bond frozen upon protein binding incurs an estimated entropic penalty of approximately 0.7–1.2 kcal/mol [2]. By maintaining a relatively rigid core (the pyrrolidine-2,5-dione ring system) while introducing lipophilic bulk via the CF3 group (which does not add rotatable bonds), CAS 1009770-22-2 achieves increased lipophilicity without the entropic penalty that would accompany a flexible alkyl chain extension. This property is not shared by analogues that achieve higher LogP through additional methylene groups.

Conformational restriction Binding affinity Ligand efficiency

Optimal Research Application Scenarios for CAS 1009770-22-2 Based on Differential Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting Lipophilic Binding Pockets

The compound's computed XLogP3 of 4.2—0.68 units higher than the non-fluorinated phenyl analogue—combined with a low rotatable bond count (4) makes it an ideal fragment or scaffold hop for targets possessing deep hydrophobic pockets, such as the ligand-binding domains of nuclear receptors, GPCR allosteric sites, or the colchicine-binding site of tubulin. The CF3 group enhances van der Waals contacts without introducing conformational flexibility, optimizing ligand efficiency [1]. Procurement from fragment-library suppliers (e.g., Life Chemicals catalog F3023-0385) provides immediate access to a compound pre-selected for these physicochemical attributes [2].

CNS Drug Discovery Programs Requiring Predicted Blood-Brain Barrier Penetration

With a TPSA of 49.4 Ų—well below the 60–70 Ų CNS penetration threshold—and a LogP of 4.2, CAS 1009770-22-2 is predicted to passively cross the blood-brain barrier. This profile is superior to many anticonvulsant pyrrolidine-2,5-diones that incorporate polar piperazine or morpholine substituents and consequently exceed TPSA thresholds. Researchers developing therapeutics for glioblastoma, epilepsy, or neurodegenerative diseases where the succinimide scaffold has established precedent should prioritize this compound for initial CNS penetration screening [1].

Building a Structure-Activity Relationship (SAR) Matrix Around the Succinimide Anticonvulsant Pharmacophore

The 1,3-substituted pyrrolidine-2,5-dione scaffold is a validated anticonvulsant pharmacophore, with multiple series showing activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models [1]. CAS 1009770-22-2 represents a specific combination—4-ethyl on the 3-anilino group and 3-CF3 on the N-phenyl ring—that is absent from the published SAR of active anticonvulsant succinimides. Incorporating this compound into a screening set allows systematic exploration of the lipophilic tolerance at both aryl positions simultaneously. The Ukrainian patent UA25552U confirms synthetic feasibility of closely related structures, reducing the barrier to follow-up medicinal chemistry [2].

Comparative Metabolic Stability Profiling of CF3- vs. Non-CF3 Succinimide Analogues

The electron-withdrawing trifluoromethyl group is widely recognized to block metabolic oxidation at the substituted phenyl ring position. In the target compound, the CF3 group occupies the meta position of the N-phenyl ring, a site commonly susceptible to CYP450-mediated hydroxylation in unsubstituted N-phenylsuccinimides. Researchers can use CAS 1009770-22-2 alongside its des-CF3 analogue (CAS 1008061-39-9) in head-to-head microsomal or hepatocyte stability assays to quantify the metabolic shielding effect imparted specifically by the 3-CF3 substituent. Such data would provide procurement justification for the fluorinated analogue in lead optimization programs where metabolic liability of the N-aryl ring has been identified [1].

Quote Request

Request a Quote for 3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.